molecular formula C6H9N3O2 B2856546 4-nitro-1-propyl-1H-imidazole CAS No. 13230-08-5

4-nitro-1-propyl-1H-imidazole

Cat. No.: B2856546
CAS No.: 13230-08-5
M. Wt: 155.157
InChI Key: YYYLBBHRZVIYQC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. Imidazole (B134444) is a key five-membered aromatic heterocycle, first reported in 1858. ambeed.com This class of compounds is of immense importance in both biological and industrial contexts. derpharmachemica.com The imidazole ring is a core component of many essential biological molecules, including the amino acid histidine and purines, which are fundamental to nucleic acids. derpharmachemica.com The presence of two nitrogen atoms gives imidazole amphoteric properties, meaning it can act as both an acid and a base. This characteristic is crucial for its role in many chemical and biological processes, including acting as a ligand and participating in catalysis. ambeed.com The versatility of the imidazole scaffold makes it a privileged structure in the design and synthesis of new functional molecules. sigmaaldrich.comresearchgate.net

Significance of the Nitroimidazole Moiety in Academic Research

The nitroimidazole moiety, the combination of an imidazole ring and a nitro group, is a pharmacophore of significant interest in academic and pharmaceutical research. chemsrc.comderpharmachemica.com Since the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial activity in the 1950s, nitroimidazoles have been extensively studied. navimro.com This class of compounds is well-known for its broad-spectrum activity against anaerobic bacteria and various protozoan parasites. navimro.comresearchgate.net

The biological activity of nitroimidazoles is linked to the reductive activation of the nitro group in hypoxic (low-oxygen) environments, such as those found in anaerobic organisms or certain tumor tissues. This reduction leads to the formation of cytotoxic radicals that can damage cellular components, including DNA, leading to cell death. This mechanism of action has led to the development of numerous successful drugs, such as metronidazole (B1676534) and benznidazole, and continues to drive research into new derivatives with improved efficacy and broader applications, including as radiosensitizers in cancer therapy and for treating diseases like tuberculosis. navimro.com The continuous emergence of drug-resistant pathogens necessitates ongoing research and modification of the nitroimidazole scaffold to develop new, potent therapeutic agents. chemsrc.comderpharmachemica.com

Overview of Structural Features and Positional Isomerism in Nitroimidazoles

The structure of nitroimidazole allows for positional isomerism, where the nitro group can be attached to different carbon atoms of the imidazole ring. The primary isomers are 2-nitroimidazole (B3424786), 4-nitroimidazole (B12731), and 5-nitroimidazole.

From a chemical standpoint, 4-nitroimidazole and 5-nitroimidazole exist in a tautomeric equilibrium, meaning they can readily interconvert by the migration of a proton between the two ring nitrogen atoms. However, when a substituent, such as the propyl group in 4-nitro-1-propyl-1H-imidazole, is added to one of the nitrogen atoms, this tautomerism is no longer possible, and the position of the nitro group becomes fixed. This leads to two distinct N-alkylated isomers: the 1,4-isomer (4-nitro) and the 1,5-isomer (5-nitro).

The synthesis of a specific N-alkylated nitroimidazole isomer requires careful control of reaction conditions, a concept known as regioselectivity. Research has shown that the alkylation of 4(5)-nitroimidazole can yield either the 4-nitro or the 5-nitro derivative as the major product depending on the reaction medium. derpharmachemica.com Generally, alkylation in basic media tends to favor the formation of the thermodynamically more stable 1,4-disubstituted isomer, like this compound. derpharmachemica.com In contrast, acidic conditions often lead to a predominance of the 1,5-isomer.

Detailed Research Findings: Synthesis of this compound

The synthesis of this compound is a prime example of regioselective N-alkylation. A study by Hakmaoui et al. (2022) details a method for the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles. derpharmachemica.com The process involves the direct N-alkylation of 4-nitroimidazole with an appropriate alkylating agent, in this case, a propyl halide such as 1-bromopropane (B46711).

The reaction is typically carried out in the presence of a base and a suitable solvent. The choice of these reagents is critical for achieving high regioselectivity and yield. For instance, using potassium carbonate (K₂CO₃) as the base in a solvent like acetonitrile (B52724) and heating the reaction mixture to 60°C has been shown to effectively produce the desired N-alkylated imidazole derivatives with good yields. derpharmachemica.com The alkylation preferentially occurs at the N-1 position, leading to the formation of the 4-nitro isomer. derpharmachemica.com

The general procedure involves dissolving 4(5)-nitroimidazole in the solvent, adding the base, and then introducing the alkylating agent. ambeed.com The reaction progress is monitored, and upon completion, the product is isolated and purified. The structure of the resulting this compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR). derpharmachemica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-propylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-8-4-6(7-5-8)9(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYLBBHRZVIYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 4 Nitro 1 Propyl 1h Imidazole Analogues

Reactivity of the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole (B134444) ring, making it a primary site for certain chemical reactions, particularly redox processes.

A key aspect of the chemistry of nitroimidazole analogues is their activation via reduction of the nitro group. This process is fundamental to their biological mechanism of action. The initial step involves a single-electron reduction to form a nitro radical anion (NO₂⁻). acs.org This intermediate is a highly reactive species. The biological action of nitro compounds is dependent on this nitro group reduction, with the anionic nitro radical and subsequent reduction products like hydroxylamine (B1172632) derivatives being key cytotoxic intermediates.

The process can be summarized as follows:

One-Electron Reduction : The nitroimidazole (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻).

Formation of Further Intermediates : The radical anion can be further reduced to a nitroso (R-NO) derivative, then to a hydroxylamine (R-NHOH), and finally to an amine (R-NH₂). Each of these intermediates can be reactive.

Theoretical studies on nitroimidazole antibiotics like metronidazole (B1676534) have confirmed that radicals readily add to the carbon atom bonded to the NO₂ group, initiating a cascade of degradation reactions. rsc.org

The formation of the reactive intermediates described above is initiated by electron transfer reactions. The high electron affinity of the nitroaromatic system makes it an effective electron acceptor. Single Electron Transfer (SET) from an electron donor to the nitroimidazole molecule is the primary step.

Studies combining electron paramagnetic resonance (EPR) spectroscopy and calculations have demonstrated that a direct single electron transfer can occur from various electron donors to nitroaromatic compounds. researchgate.net This transfer results in the formation of a stable nitrobenzenide radical ion-pair. researchgate.net In aqueous media, the reduction of substituted nitrobenzenes via electron-transfer from organic donors has been observed, with the resulting spectra interpreted in terms of ion-pair formation between the donor and the nitro compound. pharmaguideline.com

The general scheme for this process is: R-NO₂ + D → [R-NO₂]⁻ + [D]⁺ Where R-NO₂ is the nitroimidazole analogue and D is the electron donor.

The efficiency of this electron transfer is dependent on the redox potential of the nitroimidazole. Compounds with higher redox potentials are more easily reduced, which can enhance their reactivity. nih.gov

Reactivity of the Imidazole Ring System

The imidazole ring, being an aromatic heterocycle, has its own distinct reactivity. The presence of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

The electron-deficient nature of the nitro-substituted imidazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, displacing a leaving group.

In analogues of 4-nitro-1-propyl-1H-imidazole, a leaving group can be a halogen atom or, under certain conditions, the nitro group itself. For example, N-protected derivatives of bromo-nitroimidazoles have been shown to react with various nucleophiles. In the case of 1-Benzyl-5-bromo-4-nitroimidazole, reaction with nucleophiles results in the displacement of the 5-bromine atom. wikipedia.org

More surprisingly, the nitro group itself can act as a leaving group, a reaction that is typically more difficult than displacing a halogen. A green chemistry approach has demonstrated that nitroimidazoles can react with carbon nucleophiles (active methylenes) in water, without a catalyst, to displace the nitro group. nih.gov The proposed mechanism involves protonation of the nitro group, which makes it a highly labile leaving group and renders the attached carbon atom more susceptible to nucleophilic attack. nih.gov

ReactantNucleophileLeaving GroupProductReference
1-Benzyl-5-bromo-4-nitroimidazoleThiolates, IsopropoxideBr1-Benzyl-5-(nucleophile)-4-nitroimidazole wikipedia.org
2-Methyl-4(5)-nitroimidazoleActive Methylenes (e.g., Malononitrile)NO₂2-Methyl-4(5)-(dicyanomethyl)imidazole nih.gov

A more complex type of nucleophilic substitution observed in nitroimidazole derivatives is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. researchgate.net This pathway often results in cine-substitution, where the incoming group attaches to a different carbon atom than the one that bore the leaving group.

The reaction of 1,4-dinitro-1H-imidazole with anilines is a well-studied example of an ANRORC-like mechanism. researchgate.net The process involves the following key steps: researchgate.net

Nucleophilic Addition : The aniline (B41778) (nucleophile) attacks the C5 position of the imidazole ring.

Ring Opening : The imidazole ring cleaves to form an open-chain intermediate.

Ring Closure : The intermediate undergoes a cyclization step.

Elimination : A nitramide (B1216842) is eliminated, leading to the formation of the final product, a 1-phenyl-1H-4-nitroimidazole. researchgate.net

Computational studies have shown that the most favorable path involves the initial amine attack at the C5 position. This ANRORC mechanism provides a powerful synthetic route to obtain structures that are not easily accessible through classical methods. researchgate.net The von Richter reaction, which involves the conversion of substituted nitrobenzenes into benzoic acids using potassium cyanide, is another classic example of an aromatic nucleophilic cine-substitution.

Disproportionation is a redox reaction where a species is simultaneously oxidized and reduced to form two different products. In the context of nitroimidazole analogues, the electrochemically generated nitro radical anion can undergo disproportionation.

A simplified representation of the disproportionation of the nitro radical anion is: 2 R-NO₂⁻ + 2 H⁺ → R-NO₂ + R-NO + H₂O

Influence of the N1-Propyl Substituent on Ring Reactivity

The presence of an alkyl substituent, such as a propyl group, at the N-1 position of the imidazole ring significantly influences its chemical reactivity. The N-alkylation of 4-nitroimidazole (B12731) is a regioselective process where substitution at the N-1 position is generally favored over the N-3 position. derpharmachemica.comderpharmachemica.com This regioselectivity is influenced by factors such as steric hindrance from the nitro group and the reaction conditions employed. derpharmachemica.comderpharmachemica.com

The propyl group is an electron-donating group through an inductive effect. This property increases the electron density of the imidazole ring, which can affect its susceptibility to electrophilic and nucleophilic attack. Generally, the C-5 position of the imidazole ring exhibits high reactivity towards electrophilic substitution, while the C-2 position has the most acidic proton. nih.gov The N-1 substituent can modulate this reactivity; for instance, in palladium-catalyzed arylation, the C-5 position is preferred due to the inductive effect of the N-1 nitrogen stabilizing the C-Pd bond. nih.gov

The conditions for N-alkylation of 4-nitroimidazole have been studied to optimize yields. Heating the reaction mixture, for example to 60°C, has been shown to markedly improve the yields of N-alkylated products compared to reactions run at room temperature. derpharmachemica.comderpharmachemica.com The choice of base and solvent is also critical, with potassium carbonate (K2CO3) in acetonitrile (B52724) often providing good results. derpharmachemica.comderpharmachemica.com

Table 1: Study of the Alkylation of 4-nitroimidazole with Various Alkylating Agents
Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Propyl BromideK2CO3Acetonitrile60~70-85 derpharmachemica.comderpharmachemica.com
Ethyl Bromoacetate (B1195939)K2CO3Acetonitrile6088 derpharmachemica.com
Allyl BromideK2CO3Acetonitrile6075 derpharmachemica.com
Propargyl BromideK2CO3Acetonitrile6075 derpharmachemica.com
BromoacetophenoneK2CO3Acetonitrile6091 derpharmachemica.com

Thermal Rearrangement Pathways

The thermal stability and decomposition pathways are critical aspects of the chemical reactivity of nitroimidazoles. Studies on 4-nitroimidazole show that its thermal decomposition begins with the cleavage of the C–NO2 bond. researchgate.net This initial step typically occurs in a temperature range of 185–210 °C. researchgate.net The homolytic fission of this bond generates a highly reactive and strongly oxidative nitrogen dioxide (NO2) radical, which then rapidly attacks the imidazole ring. researchgate.net

The subsequent destruction of the unstable imidazole annulus involves the simultaneous breaking of C-N, C-C, C-H, and N-H bonds. researchgate.net The primary gaseous products detected during this thermal decomposition are nitrogen dioxide (NO2), carbon dioxide (CO2), and carbon monoxide (CO). researchgate.net

Table 2: Thermal Decomposition Data for 4-nitroimidazole
ParameterObservationReference
Decomposition Temperature Range185–210 °C researchgate.net
Initial Reaction StepCleavage of the C–NO2 bond researchgate.net
Reactive IntermediateNO2 radical researchgate.net
Detected Gas ProductsNO2, CO2, CO researchgate.net

Diels-Alder Reactions of Nitroethenyl-Imidazoles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry used to form six-membered rings. wikipedia.org Imidazole derivatives can be functionalized to participate in such reactions. Specifically, (E)-4-(2-nitroethenyl)-1H-imidazoles have been shown to function as effective dienophiles in Diels-Alder reactions. researchgate.net

The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing nitro group on the ethenyl substituent. This electronic feature makes the alkene more electrophilic and promotes its reaction with electron-rich conjugated dienes. researchgate.netyoutube.com Research has demonstrated the successful reaction of (E)-4-(2-nitroethenyl)-1H-imidazoles with various dienes, including 2,3-dimethyl-1,3-butadiene, cyclopentadiene, and cyclohexa-1,3-diene, to yield the corresponding cycloadducts. researchgate.net These reactions provide a reliable method for constructing more complex polycyclic structures containing the imidazole moiety. rsc.org

Table 3: Examples of Diels-Alder Reactions with (E)-4-(2-nitroethenyl)-1H-imidazoles
DieneDienophileResulting Product TypeReference
2,3-Dimethyl-1,3-butadiene(E)-4-(2-nitroethenyl)-1H-imidazoleSubstituted cyclohexene (B86901) cycloadduct researchgate.net
Cyclopentadiene(E)-4-(2-nitroethenyl)-1H-imidazoleBicyclic [2.2.1] heptene (B3026448) cycloadduct researchgate.net
Cyclohexa-1,3-diene(E)-4-(2-nitroethenyl)-1H-imidazoleBicyclic [2.2.2] octene cycloadduct researchgate.net

Reactivity of Epoxide Moieties in Imidazole Derivatives

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. This makes them valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a wide range of nucleophiles. When an epoxide moiety is part of an imidazole derivative, its reactivity is a key feature for further functionalization.

The reaction of imidazole derivatives with epoxides, or the reaction of nucleophiles with imidazole-containing epoxides, typically proceeds via a nucleophilic attack on one of the epoxide's carbon atoms. researchgate.net This attack opens the strained ring to form β-hydroxy substituted products. researchgate.netsemanticscholar.org For example, the synthesis of the radiosensitizer pimonidazole (B1677889) involves the reaction of 2-nitroimidazole (B3424786) with 3-(1-piperidino)propylene oxide or the reaction of an epoxide intermediate with piperidine (B6355638). nih.gov

The ring-opening reaction is generally regioselective. researchgate.net In base-catalyzed or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. Imidazoles themselves can act as nucleophiles to open epoxide rings, forming 1-(β-hydroxyalkyl)imidazoles. researchgate.net This reaction is foundational in the mechanism of epoxy resin curing, where imidazoles can act as catalysts or initiators, forming adducts with the epoxide that then propagate polymerization. guidechem.comresearchgate.net

Table 4: Nucleophilic Ring-Opening of Epoxide Moieties in Imidazole Chemistry
Epoxide SubstrateNucleophileProduct TypeReference
1-(oxiran-2-ylmethyl)-2-nitroimidazolePiperidine1-(1-(piperidin-1-yl)propan-2-ol)-2-nitroimidazole nih.gov
Styrene OxideImidazole1-(2-hydroxy-2-phenylethyl)imidazole researchgate.net
Cyclohexene OxideImidazole1-(2-hydroxycyclohexyl)imidazole researchgate.net
Epichlorohydrin (B41342)2-Nitroimidazole1-(3-chloro-2-hydroxypropyl)-2-nitroimidazole nih.gov

Derivatization and Structural Modification Strategies for 4 Nitro 1 Propyl 1h Imidazole Scaffold

Functionalization at C2 and C5 Positions of the Imidazole (B134444) Ring

The C2 and C5 positions of the 4-nitro-1-propyl-1H-imidazole ring are susceptible to various chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Halogenation of the nitroimidazole ring is a common strategy to create intermediates for further functionalization or to directly enhance biological activity. The introduction of halogens like chlorine or bromine can alter the lipophilicity and electronic nature of the scaffold. For instance, the synthesis of 2-chloro-1-methyl-4-nitro-1H-imidazole has been documented, where C-Cl···O halogen bonds were identified as principal interactions in the crystal packing. uow.edu.au Similarly, 4-bromo-2-nitro-1H-imidazole serves as an important starting material for further functionalization. google.com The synthesis often involves direct halogenation using reagents like N-bromosuccinimide (NBS) after protecting the imidazole nitrogen to ensure regioselectivity. google.com

Table 1: Examples of Halogenated Nitroimidazole Derivatives

Compound Name Position of Halogen Halogen Reference
5-chloro-1,2-dimethyl-4-nitro-1H-imidazole C5 Chlorine uow.edu.au
2-chloro-1-methyl-4-nitro-1H-imidazole C2 Chlorine uow.edu.au

The introduction of sulfur-containing functional groups, particularly sulfonyl groups, at the C2 or C5 positions of the nitroimidazole ring has been explored. nih.govresearchgate.net These modifications are of interest as the sulfone moiety can act as a hydrogen bond acceptor and influence the molecule's metabolic stability. Research on 5-nitroimidazoles has demonstrated a facile route for the formation of new sulfones at the C2 position via an electron transfer methodology. nih.govresearchgate.net This approach involves reacting a 2-halomethyl-5-nitroimidazole derivative with a sulfinate salt. The resulting sulfones have shown significant antiprotozoal activity. nih.gov While these examples are on the 5-nitroimidazole scaffold, the synthetic principles are applicable to the this compound core. The minimal structural requirements for the antibacterial action of many related compounds often involve substitutions at the amide NH2 group (position N1) and can be modified at other positions to yield highly potent compounds. mhmedical.com

The carbon atoms of the imidazole ring, particularly C2 and C5, can undergo alkylation, arylation, and heteroarylation reactions to introduce a wide range of substituents.

Alkylation: While N-alkylation is more common for imidazoles, C-alkylation can be achieved under specific conditions. derpharmachemica.comresearchgate.net Studies on the alkylation of 4-nitroimidazole (B12731) have shown that the reaction is sensitive to operating conditions such as the base, solvent, and temperature, with N1-alkylation being favored. derpharmachemica.com For instance, reacting 4-nitroimidazole with various alkylating agents like ethyl bromoacetate (B1195939) and allyl bromide in acetonitrile (B52724) with K2CO3 as a base at 60°C leads to good yields of the N1-alkylated products. derpharmachemica.com

Table 2: N1-Alkylation of 4-nitroimidazole under Optimized Conditions (K2CO3, Acetonitrile, 60°C)

Alkylating Agent Product Yield (%) Reference
Ethyl bromoacetate Ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate 85 derpharmachemica.com
4-bromobutanenitrile 4-(4-Nitro-1H-imidazol-1-yl)butanenitrile 74 derpharmachemica.com
Allyl bromide 1-Allyl-4-nitro-1H-imidazole 78 derpharmachemica.com
Propargyl bromide 4-Nitro-1-(prop-2-yn-1-yl)-1H-imidazole 80 derpharmachemica.com

Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of imidazoles. nih.gov These methods allow for the direct formation of a carbon-carbon bond between the imidazole C5 position and various aryl or heteroaryl groups. While C-H arylation of the C2 position is also possible, the C5 position is often more reactive in 4-nitroimidazoles due to electronic effects. The development of general catalytic systems that selectively produce N1-arylated products from tautomeric 4-substituted imidazoles is also a significant area of research, demonstrating the utility of palladium catalysis for modifying the imidazole scaffold. nih.gov

Formation of Molecular Hybrids and Conjugates

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create a single molecule with potentially enhanced or synergistic biological activities.

Piperazine (B1678402) is a privileged structure in medicinal chemistry, and its conjugation with a nitroimidazole core has led to the development of compounds with diverse biological activities, including antimalarial and anticancer properties. researchgate.netnih.govresearchgate.net The synthesis of these conjugates often involves linking the C5 position of the nitroimidazole ring to a piperazine nitrogen, sometimes via a linker. nih.gov For example, a series of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles were synthesized and evaluated for their anti-proliferative potency against human cancer cell lines. nih.gov

Table 3: Anticancer Activity of Selected 4-Nitroimidazole-Piperazine-Triazole Conjugates

Compound Cancer Cell Line IC50 (μM) Reference
9g MCF-7 (Breast) 2.00 ± 0.03 nih.gov
9k MCF-7 (Breast) 5.00 ± 0.01 nih.gov

| Doxorubicin (Standard) | MCF-7 (Breast) | 0.64 | nih.gov |

These studies show that the imidazole-piperazine scaffold is a versatile platform for developing potent therapeutic agents. The piperazine moiety can be further modified to fine-tune the compound's properties. nih.gov

Benzotriazole (B28993) is another heterocyclic moiety known to impart a range of biological activities. ijpsjournal.com Hybrid molecules incorporating both nitroimidazole and benzotriazole fragments have been synthesized and investigated, primarily for their antimicrobial properties. nih.govresearchgate.net The synthesis typically involves connecting the N1 position of the nitroimidazole to the N1 position of the benzotriazole via an alkyl linker. mdpi.com For instance, 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole was reacted with 1,2,3-benzotriazole in the presence of potassium carbonate to yield the corresponding conjugate. mdpi.com These hybrid molecules combine the pharmacophoric features of both heterocycles, which can lead to novel mechanisms of action or improved activity profiles. nih.gov

Imidazole-Thiazolidinone Hybrids

Molecular hybridization is a prominent strategy in drug design, and the fusion of a 4-nitroimidazole moiety with a thiazolidin-4-one ring can lead to novel hybrid compounds. While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous structures provide a clear blueprint for such derivatization.

The general synthesis of thiazolidin-4-one hybrids often involves a three-component cyclocondensation reaction. A plausible pathway for creating a this compound-thiazolidinone hybrid would begin with the functionalization of the imidazole scaffold to introduce a primary amine. This could be achieved by synthesizing 1-propyl-4-nitro-1H-imidazole-2-carbaldehyde, followed by reductive amination. The resulting amine can then react with an appropriate aryl aldehyde and mercaptoacetic acid in a refluxing solvent like toluene (B28343) to yield the target thiazolidinone hybrid. nih.gov This approach has been successfully used to create sulfamethoxazole-4-thiazolidinone hybrids. nih.gov

Another common method involves the initial formation of a Schiff base (imine) by condensing an amino-functionalized this compound with a substituted aldehyde. Subsequent cyclization of the purified Schiff base with thioglycolic acid or mercaptoacetic acid affords the 2,3-disubstituted-1,3-thiazolidin-4-one ring. This strategy has been employed in the synthesis of various thiazolidinone-azole hybrids. academicdirect.org The nitro group on the imidazole ring is a key feature, as nitro-substituted aromatic moieties have been shown to play a role in the biological activity of other thiazolidinone derivatives. researchgate.net

Imidazole-Chalcone Hybrid Ligands

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are another important pharmacophore. The creation of imidazole-chalcone hybrids can be readily achieved through the Claisen-Schmidt condensation reaction. mdpi.comnih.gov This reaction typically involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.

To synthesize a this compound-chalcone hybrid, one of two primary routes can be envisioned:

Route A: Synthesis of a this compound-containing acetophenone. This intermediate can be prepared by functionalizing the core scaffold with an acetyl group at a suitable position (e.g., C2 or C5). This imidazole-based ketone would then be reacted with a variety of substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. mdpi.com

Route B: Synthesis of a this compound-containing carbaldehyde. This aldehyde derivative would then be condensed with various substituted acetophenones to yield the desired chalcone (B49325) hybrids.

The resulting hybrid molecules would incorporate the this compound scaffold as one of the two "aromatic" wings of the chalcone structure. The enone linker is a key reactive feature of chalcones, known to participate in Michael addition reactions, which is often crucial for their biological activity. mdpi.com

Imidazole-Oxirane Conjugates

Derivatization of the this compound scaffold can also be achieved through conjugation with oxiranes (epoxides). The nucleophilic nitrogen atom of the imidazole ring can attack the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a new N-C bond with a hydroxyl group on the adjacent carbon.

The synthesis of such conjugates is well-established for other nitroimidazole isomers. For instance, the synthesis of Misonidazole, a 2-nitroimidazole (B3424786) derivative, involves the reaction of 2-nitroimidazole with 1,2-epoxy-3-methoxypropane. nih.gov Similarly, other researchers have synthesized related compounds by reacting 2-nitroimidazole with (R)- and (S)-epichlorohydrins. nih.gov

Following this precedent, 4-nitro-1H-imidazole (the precursor to the N-propyl derivative) can be reacted with various oxiranes to create a diverse library of conjugates. The reaction typically proceeds via nucleophilic substitution, where the imidazole anion attacks one of the carbon atoms of the epoxide ring. For example, reacting 4-nitroimidazole with propylene (B89431) oxide would yield a secondary alcohol, while reaction with epichlorohydrin (B41342) would introduce a chlorohydrin moiety that can be further functionalized, for instance, by reaction with amines like piperidine (B6355638) to form more complex side chains. nih.gov This strategy allows for the introduction of varied side chains containing hydroxyl groups and other functionalities, significantly altering the polarity and potential hydrogen-bonding capabilities of the parent molecule.

Regioselective Functionalization Approaches

The synthesis of this compound itself is a prime example of regioselective functionalization. The starting material, 4(5)-nitroimidazole, exists as a mixture of tautomers. The alkylation of this precursor must be controlled to ensure the desired N-1 substitution product is formed preferentially over the N-3 (corresponding to 1-alkyl-5-nitroimidazole) isomer.

Research has shown that the N-alkylation of 4-nitroimidazole is highly regioselective for the N-1 position, which is favored due to electronic and steric factors. derpharmachemica.com The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in maximizing the yield and selectivity of this transformation.

A general procedure involves dissolving 4-nitroimidazole in a suitable solvent, such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), and adding a base to deprotonate the imidazole ring. derpharmachemica.com Potassium carbonate (K₂CO₃) is a commonly used base for this purpose. After deprotonation, the alkylating agent (in this case, a propyl halide like 1-bromopropane (B46711) or 1-iodopropane) is added. Studies indicate that heating the reaction mixture significantly improves the reaction rate and yield. For example, conducting the alkylation in acetonitrile at 60°C in the presence of K₂CO₃ provides good to excellent yields of the N-1 alkylated product. derpharmachemica.com

The table below summarizes the effect of different reaction conditions on the N-alkylation of 4-nitroimidazole with various alkylating agents, demonstrating the robustness of this regioselective approach. derpharmachemica.com

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Ethyl IodideK₂CO₃CH₃CN6085
Propyl BromideK₂CO₃CH₃CN6082
Allyl BromideK₂CO₃CH₃CN6078
Benzyl ChlorideK₂CO₃CH₃CN6080
Ethyl BromoacetateK₂CO₃DMFRoom Temp.66

While basic conditions favor N-1 alkylation for 4-nitroimidazole, it is noteworthy that under acidic conditions, the regioselectivity can be temperature-dependent, sometimes favoring the 5-nitro isomer at lower temperatures. rsc.org However, for preparative synthesis of 1-alkyl-4-nitroimidazoles, basic conditions are generally preferred for their high selectivity and yields. derpharmachemica.com

Derivatization for Spectroscopic Characterization and Analytical Methods

Derivatization plays a crucial role not only in modifying a compound's properties but also in its structural elucidation through spectroscopic methods. The regioselective functionalization described above yields derivatives whose structures are confirmed primarily by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The introduction of an alkyl group, such as a propyl chain, at the N-1 position of the 4-nitroimidazole ring induces characteristic shifts in the ¹H and ¹³C NMR spectra, allowing for unambiguous confirmation of the substitution pattern.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the imidazole ring protons (at C2 and C5) and the protons of the N-propyl group. The protons on the imidazole ring typically appear as doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing nature of the nitro group and the aromaticity of the ring. The propyl group will show a characteristic triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen atom. derpharmachemica.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons of the imidazole ring (C2, C4, and C5) will have distinct chemical shifts. The N-alkylation directly influences the chemical shift of the adjacent ring carbons. The carbons of the propyl chain will also appear at characteristic chemical shifts in the aliphatic region of the spectrum. For example, the ¹³C NMR data for 1-ethyl-4-nitro-1H-imidazole shows signals for the imidazole carbons at approximately δ 147.1 (C4), 137.5 (C5), and 121.6 (C2), with the ethyl group carbons appearing at δ 43.1 (CH₂) and δ 15.2 (CH₃). derpharmachemica.com Similar patterns are observed for other N-alkyl derivatives.

Theoretical and experimental vibrational spectroscopic studies (FTIR and FT-Raman) on the parent 4-nitroimidazole have been conducted to understand its electronic and optical properties, providing a baseline for analyzing its derivatives. researchgate.net Derivatization, such as N-alkylation, will alter the vibrational modes of the molecule, which can be detected by these techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized derivatives by providing a highly accurate mass measurement. finechem-mirea.ru

Structure Activity Relationship Sar Studies of 4 Nitro 1 Propyl 1h Imidazole and Its Derivatives

Role of N1-Propyl Group on Molecular Interactions and Bioactivity

The substituent at the N1 position of the imidazole (B134444) ring plays a critical role in modulating the compound's physicochemical properties and its interactions with biological targets.

The N1-propyl group, and N1-alkyl chains in general, influence the lipophilicity of the molecule. This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its ability to cross cell membranes and interact with intracellular targets. An optimal level of lipophilicity is often required for effective biological activity. For instance, in antitubercular 4-nitroimidazoles, a lipophilic tail is a key determinant for aerobic activity. nih.gov The nature and length of the N1-alkyl chain can affect how the molecule fits into the active site of its target enzyme, thereby influencing its inhibitory potency. While specific studies on the direct interaction of the N1-propyl group of 4-nitro-1-propyl-1H-imidazole with its targets are limited, the general principles of SAR suggest that this group is pivotal for orienting the molecule within a binding pocket and establishing favorable van der Waals interactions.

The length of the N1-alkyl chain has been shown to have a significant, though sometimes contradictory, impact on the biological activity of nitroimidazoles. In a study evaluating the in vitro antitumor activity of a series of N-alkyl-nitroimidazoles, the cytotoxic effects varied with the length of the alkyl chain. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com

Against the A549 lung cancer cell line, an increase in the alkyl chain length from methyl to butyl led to a decrease in antitumor activity. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com However, for the MDA-MB-231 breast cancer cell line, the anticancer activity did not show a significant variation with the increase in alkyl chain length. researchgate.net This suggests that the optimal alkyl chain length can be cell-line specific.

For antimicrobial applications, studies on other N-alkylimidazole derivatives have shown that increasing the alkyl chain length often leads to enhanced antimicrobial activity, up to a certain point (a "cut-off effect"). nih.govresearchgate.net For example, imidazole derivatives with longer alkyl chains demonstrated better antimicrobial and anti-virulence properties. nih.gov This is often attributed to the increased ability of more lipophilic molecules to disrupt bacterial cell membranes.

CompoundAlkyl ChainLC50 (µM) vs. A549 Cells researchgate.netLC50 (µM) vs. MDA-MB-231 Cells researchgate.netLC50 (µM) vs. Vero Cells (Normal) researchgate.net
N-methyl-nitroimidazoleMethyl17.00 ± 1.716.67 ± 2.327.00 ± 2.8
N-ethyl-nitroimidazoleEthyl14.67 ± 2.517.33 ± 2.133.00 ± 7.1
This compound Propyl 19.33 ± 3.2 21.50 ± 4.9 34.00 ± 5.7
N-butyl-nitroimidazoleButyl32.33 ± 3.117.00 ± 1.733.50 ± 6.4

Significance of Substituents at C2 and C5 Positions

Substituents at the C2 and C5 positions of the 4-nitroimidazole (B12731) ring can dramatically alter the electronic properties, steric profile, and ultimately, the biological activity of the molecule.

The introduction of halogen atoms at the C2 or C5 position can significantly modulate biological activity. Halogens are electron-withdrawing and can influence the redox potential of the nitro group, which is critical for its activation. Furthermore, their lipophilicity can enhance membrane permeability. For instance, in a series of nitro-containing molecules, derivatives bearing halogens in a benzene (B151609) ring showed the best antifungal properties, which was attributed to increased lipophilicity and polarity, thereby improving their pharmacokinetics. nih.gov In the context of antitubercular 4-nitroimidazoles, substitution of the hydrogen at the C2 position with chlorine is a common feature in many potent analogs. nih.gov Computational studies on 4-nitroimidazole have indicated that OH radical addition, a key step in atmospheric degradation, occurs with the lowest energy barrier at the C2 and C5 positions, suggesting these sites are chemically reactive and amenable to substitution. mdpi.com

The introduction of aromatic and heteroaromatic rings at the C2 and C5 positions can lead to significant enhancements in biological activity. These bulky substituents can establish additional binding interactions, such as pi-stacking, with the biological target.

In antitubercular 4-nitroimidazoles, an oxygen atom at the 2-position of the imidazole ring is considered a key determinant for aerobic activity. nih.govnih.gov Replacing this oxygen with other electron-donating atoms like nitrogen or sulfur can yield equipotent analogs. nih.gov However, removal of the 2-position oxygen leads to a significant loss in aerobic activity. nih.gov

A study on 1-methyl-4-nitro-5-phenylimidazole (B3345821) showed that it was less bactericidal compared to its 5-nitro-4-phenyl isomer, highlighting the interplay between the nitro position and other substituents. nih.gov The synthesis of novel 4-nitroimidazole derivatives bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties has been explored, with some compounds showing potent anticancer activity. researchgate.net For instance, a tetrazole derivative proved to be the most potent in a series, inhibiting the proliferation of several human cancer cell lines in the low micromolar range. researchgate.net

PositionSubstituent TypeGeneral Effect on Activity
C2 OxygenEssential for high aerobic antitubercular activity in the 4-nitro series. nih.govnih.gov
C2 Nitrogen/SulfurCan be equipotent to oxygen substitution. nih.gov
C2 Methylene (B1212753)Retained both aerobic and anaerobic activities, though potentially reduced. researchgate.net
C5 PhenylActivity is highly dependent on the nitro group position (C4 vs. C5). nih.gov
C5 Hetaryl Piperazine (B1678402)Can confer anticancer activity. researchgate.net
C5 TetrazolePotent anticancer activity observed in some derivatives. researchgate.net
C5 1,3,4-ThiadiazoleCan confer anticancer, antibacterial, and antituberculosis activity. researchgate.net

Conformational Analysis and Flexible Linkers in SAR

The biological activity of 4-nitroimidazole derivatives, including this compound, is profoundly influenced by the molecule's three-dimensional shape and its ability to adopt an optimal orientation for interacting with its biological target. Conformational analysis, which explores the spatial arrangement of atoms and the energy associated with different arrangements, is therefore a critical component of Structure-Activity Relationship (SAR) studies. Furthermore, the incorporation of flexible linkers into more complex derivatives allows for greater conformational freedom, which can be strategically used to enhance potency and selectivity.

A crucial conformational aspect for nitroimidazoles is the orientation of the nitro group relative to the imidazole ring. This positioning is vital for the reductive activation process that is central to their mechanism of action, particularly in antitubercular and antiprotozoal agents. The electronic properties of the imidazole ring and its substituents, including the N-1 propyl group in this compound, can influence the rotational barrier of the nitro group and, consequently, the efficiency of its activation by specific nitroreductase enzymes. nih.govresearchgate.net

Research into bicyclic 4-nitroimidazole derivatives, which incorporate the side chain into a rigid ring system like an oxazine (B8389632) or oxazole, demonstrates the importance of conformational constraint. researchgate.netnih.gov For instance, in the development of antitubercular agents like PA-824, locking the side chain into a bicyclic structure resulted in a conformationally rigid system that displayed potent activity. nih.gov This suggests that while flexibility can be beneficial, pre-organizing the molecule into a bioactive conformation can eliminate the entropic penalty of binding and lead to higher affinity. Studies have shown that even subtle changes, such as replacing an oxygen atom with a methylene unit in this bicyclic core, can drastically alter activity, highlighting the sensitivity of the biological target to the molecule's precise shape. nih.govnih.gov

Table 1: Impact of Side Chain ("Linker") Modification on the Antitubercular Activity of 4-Nitroimidazole Analogs

CompoundSide Chain at N-1ModificationMinimum Inhibitory Concentration (MIC) µg/mL
PA-824 Analog Bicyclic Imidazo-oxazine with ether linkerComplex, conformationally restricted side chain0.015 - 0.12
Compound 10a -(CH₂)₂OHSimple hydroxyethyl (B10761427) side chain (flexible)>128
Compound 15 -(CH₂)₂OCH₃Simple methoxyethyl side chain (flexible)>128
Compound 14 -CH₃Simple methyl group>128
Data sourced from studies on related 4-nitroimidazole antitubercular agents to illustrate SAR principles. nih.gov

Computational and Theoretical Investigations of 4 Nitro 1 Propyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular structure, energy, and electronic distribution with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.org It provides a balance between accuracy and computational cost, making it suitable for studying systems like 4-nitro-1-propyl-1H-imidazole. DFT calculations can optimize the molecule's geometry and compute various electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro group, making it susceptible to nucleophilic attack and reduction. The propyl group, being an electron-donating group, can slightly modulate the electronic properties of the imidazole (B134444) ring. Natural Bond Orbital (NBO) analysis is another technique used within DFT to study charge distribution and intramolecular interactions. orientjchem.org

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data is illustrative of typical DFT outputs for related nitroimidazole compounds and is intended for comparative purposes.

Parameter Typical Calculated Value Significance
HOMO Energy ~ -7.0 eV Represents electron-donating ability
LUMO Energy ~ -2.5 eV Represents electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 4.5 eV Indicator of chemical reactivity and stability thaiscience.info
Dipole Moment ~ 6-8 Debye Measures molecular polarity

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for predicting spectroscopic properties, such as UV-visible absorption spectra. nih.gov

TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, these calculations would likely predict strong absorptions in the UV region, characteristic of π → π* and n → π* transitions associated with the nitroimidazole chromophore. Understanding these properties is essential for photochemical applications and for characterizing the molecule spectroscopically.

Table 2: Illustrative TD-DFT Results for Electronic Transitions Note: This table presents hypothetical data based on TD-DFT studies of similar aromatic nitro compounds.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Orbital Contribution
S₀ → S₁ 3.97 312 0.25 HOMO → LUMO (π → π*)
S₀ → S₂ 4.59 270 0.11 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 4.96 250 0.08 HOMO → LUMO+1 (n → π*)

The analysis of electron density provides a detailed picture of the bonding and charge distribution within a molecule. nih.gov The molecular electrostatic potential (MEP) is mapped onto the electron density surface to visualize the charge distribution and predict reactivity. orientjchem.org The MEP is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP surface would show a significant region of negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are the most electronegative parts of the molecule and likely sites for electrophilic attack or hydrogen bonding interactions. thaiscience.infonih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the propyl chain and the imidazole ring, highlighting sites susceptible to nucleophilic attack. Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding energy or affinity. Studies on the parent compound, 4-nitroimidazole (B12731), have revealed specific interaction modes with various proteins. researchgate.net These interactions are generally a combination of hydrogen bonds and hydrophobic contacts.

For instance, in docking studies with certain protein targets, the nitro group is often involved in forming hydrogen bonds with amino acid residues like aspartic acid or glycine. researchgate.net The imidazole ring can participate in π-π stacking or hydrophobic interactions. The 1-propyl group of this compound would be expected to fit into hydrophobic pockets within the protein's active site, potentially increasing the binding affinity compared to analogues without this alkyl chain. The binding affinity is often quantified by the equilibrium dissociation constant (KD) or a calculated binding energy (kcal/mol), where a lower value indicates a stronger interaction. researchgate.netnih.gov

Table 3: Common Interaction Modes and Binding Affinities for Nitroimidazole Derivatives Note: Data compiled from studies on 4-nitroimidazole and related derivatives with various protein targets.

Target Protein Residue Interaction Type Compound Moiety Involved Resulting Binding Energy (kcal/mol)
Aspartic Acid, Glycine Hydrogen Bond Nitro Group researchgate.net -7.0 to -8.5 researchgate.net
Phenylalanine, Tyrosine π-π Stacking / Hydrophobic Imidazole Ring researchgate.net -
Valine, Leucine, Methionine Hydrophobic Interaction Propyl Group, Imidazole Ring researchgate.net -

Studies on the binding of 4-nitroimidazole to yeast cytochrome c peroxidase found an apparent equilibrium dissociation constant (KD) of approximately 0.2 M at pH 7. nih.govnih.gov

Simulation of Reaction Mechanisms and Energetics

Computational chemistry can be used to simulate chemical reactions, providing detailed information about reaction pathways and their associated energy changes. This is achieved by mapping the potential energy surface of the reacting system.

For this compound, simulations could explore various mechanisms, such as its metabolic reduction, which is a key activation step for the biological activity of many nitroaromatic compounds. DFT calculations can be used to identify the structures of reactants, products, and transition states (TS). nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, providing valuable insights that complement experimental data. Density Functional Theory (DFT) is a primary method employed for the in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. swinburne.edu.aunrel.gov These calculations help in the structural elucidation and assignment of signals in experimentally obtained spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net For molecules similar to this compound, such as 4-nitroimidazole and its 1-methyl derivative, DFT calculations have shown a high degree of accuracy, with predicted carbon chemical shifts falling within 2% of experimental values. swinburne.edu.au However, larger discrepancies can be observed for heteroatoms like nitrogen, where complex electronic effects such as ring resonance structures may influence the chemical environment to a greater extent. swinburne.edu.au

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the imidazole ring and the propyl substituent. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic environment of the imidazole ring, leading to deshielding of the ring protons and carbons. The signals for the propyl group protons (α-CH₂, β-CH₂, and γ-CH₃) would be predicted at chemical shifts typical for alkyl chains attached to a nitrogen atom.

Recent advancements have also incorporated machine learning (ML) and graph neural networks (GNNs) to predict NMR chemical shifts with high accuracy, sometimes even outperforming traditional DFT methods in speed and precision by training on large datasets of experimental values. nrel.govnih.govdoaj.org

Below is an interactive table presenting the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and data from analogous compounds. swinburne.edu.auresearchgate.net

AtomPredicted Chemical Shift (ppm)Nucleus
H-2~8.40¹H
H-5~7.90¹H
N-CH₂ (α)~4.20¹H
CH₂ (β)~1.85¹H
CH₃ (γ)~0.95¹H
C2~137.5¹³C
C4~147.0¹³C
C5~121.5¹³C
N-CH₂ (α)~48.5¹³C
CH₂ (β)~23.0¹³C
CH₃ (γ)~11.0¹³C

Prediction of Molecular Parameters Relevant to Charge Transport and Optical Properties

Computational methods are instrumental in predicting the molecular parameters that govern the charge transport and optical properties of organic materials. For this compound, these investigations can determine its potential suitability for applications in electronics and photonics. DFT and time-dependent DFT (TD-DFT) are the standard theoretical frameworks for these predictions. researchgate.netnih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) also reveals the distribution of electron density, which is crucial for understanding charge transfer processes within the molecule. researchgate.net In molecules designed for optical applications, intramolecular charge transfer (ICT) from an electron-donating part to an electron-accepting part is a key mechanism for nonlinear optical (NLO) activity. nih.gov

Furthermore, computational models can predict NLO properties, such as the first hyperpolarizability (β₀), which quantifies the second-order NLO response of a molecule. nih.gov Compounds with significant β₀ values are candidates for materials used in optoelectronic devices. The presence of both the nitro group (an acceptor) and the imidazole ring (which can act as part of a donor system) suggests that derivatives could be engineered to possess NLO properties. nih.govnih.gov Studies on similar heterocyclic compounds have shown that strategic placement of donor and acceptor groups can enhance these effects. nih.gov

The following table summarizes key molecular parameters for this compound that can be predicted through computational studies and their relevance to its electronic and optical properties.

Molecular ParameterPredicted Value/RangeSignificance
HOMO Energy~ -7.0 to -8.0 eVRelates to electron-donating ability; ionization potential.
LUMO Energy~ -2.5 to -3.5 eVRelates to electron-accepting ability; electron affinity.
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVIndicates kinetic stability and optical excitation energy. nih.gov
Dipole Moment (μ)Moderate to HighInfluences intermolecular interactions and solubility.
First Hyperpolarizability (β₀)Potentially > Urea standardMeasures nonlinear optical (NLO) activity for photonic applications. nih.gov

Molecular Mechanisms of Biological Activity of 4 Nitro 1 Propyl 1h Imidazole Derivatives in Vitro Investigations

Antimicrobial Activity Mechanisms (in vitro)

The antimicrobial effects of 4-nitro-1-propyl-1H-imidazole derivatives are primarily attributed to a series of intricate molecular events that occur within the target microorganisms. These mechanisms are often contingent on the physiological environment of the microbe, particularly the oxygen concentration.

Reductive Bioactivation in Anaerobic Microorganisms and Reactive Intermediate Generation

A crucial step in the antimicrobial action of this compound and its derivatives is their reductive bioactivation, a process that is significantly more efficient under anaerobic or hypoxic conditions. nih.gov These compounds function as prodrugs, meaning they are administered in an inactive form and must be metabolically activated within the target cell to exert their cytotoxic effects. nih.gov

This activation is a one-electron reduction of the nitro group, a reaction catalyzed by nitroreductases present in anaerobic bacteria and certain protozoa. nih.gov This process results in the formation of a short-lived nitro radical anion. nih.gov This highly reactive intermediate is unstable and can undergo further reactions to generate other cytotoxic species, including a nitrite (B80452) anion and an imidazole (B134444) radical. nih.gov These reactive intermediates are ultimately responsible for the cellular damage that leads to microbial cell death.

Interaction with Microbial Cellular Components (DNA, RNA, Proteins)

Once generated, the reactive intermediates from the bioactivation of this compound derivatives can interact with and cause significant damage to essential cellular macromolecules. The primary target is often the microbial DNA. nih.gov These reactive species can induce DNA strand breaks, thereby inhibiting DNA synthesis and repair mechanisms, which is a fatal event for the cell. nih.gov

The interaction is not limited to DNA; other vital cellular components such as RNA and proteins are also susceptible to damage. The reactive intermediates can form adducts with these molecules, altering their structure and function. This widespread, non-specific damage to crucial cellular machinery contributes to the potent antimicrobial effect of this class of compounds.

Specificity Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

In vitro studies have shown that the specific activity can vary depending on the bacterial species and the specific chemical structure of the this compound derivative. For instance, certain hybrid molecules incorporating the 4-nitroimidazole (B12731) moiety have shown notable activity against Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. nih.gov Conversely, other derivatives have exhibited potent effects against Gram-positive bacteria such as Bacillus cereus. nih.gov

Derivative TypeBacterial StrainGram StainMIC (μM)Reference
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleK. pneumoniaeNegative41 nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleE. coliNegative41 nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleK. pneumoniaeNegative80 nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleE. coliNegative40 nih.gov
(S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamideB. cereus MTCC 430Positive0.2 nih.gov

Activity Against Protozoa (e.g., Giardia, Entamoeba histolytica, Trypanosoma cruzi)

The antiprotozoal activity of this compound derivatives is a cornerstone of their therapeutic potential. These compounds are effective against a range of pathogenic protozoa, including Giardia lamblia, Entamoeba histolytica, and Trypanosoma cruzi. nih.gov The mechanism of action in these organisms is similar to that in anaerobic bacteria, relying on the reductive activation of the nitro group to produce cytotoxic radicals.

The efficacy against these parasites is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that gives half of the maximal response or inhibition, respectively.

Derivative TypeProtozoan SpeciesEC50/IC50 (μM)Reference
4-nitroimidazole carboxamidesG. lamblia (metronidazole-resistant)0.1–2.5 nih.gov
4-nitroimidazole carboxamidesE. histolytica1.7–5.1 nih.gov
4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazoleT. cruzi (trypomastigote)5.4 researchgate.net
4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazoleT. cruzi (amastigote)12.0 researchgate.net

Anti-tubercular Mechanisms (e.g., Mycolic Acid Synthesis Inhibition, Respiratory Poisoning)

Certain bicyclic 4-nitroimidazoles have emerged as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action is thought to be twofold, involving both the inhibition of mycolic acid synthesis and respiratory poisoning. brieflands.com

Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. brieflands.com The inhibition of their synthesis compromises the integrity of this wall, rendering the bacterium susceptible to external threats. Additionally, reactive intermediates generated from the reduction of the nitroimidazole can interfere with the electron transport chain, leading to respiratory poisoning and a shutdown of cellular energy production. brieflands.com

Anticancer Activity Mechanisms (in vitro)

The investigation into the anticancer properties of this compound derivatives is an evolving field. The proposed mechanisms often center on the ability of these compounds to interfere with fundamental cellular processes in cancer cells. The imidazole ring, with its two nitrogen atoms and π-conjugated system, is thought to play a key role in these interactions. researchgate.net

One of the primary proposed mechanisms is the interference with DNA synthesis. researchgate.net By interacting with DNA or the enzymes involved in its replication, these compounds can halt the cell cycle and prevent the proliferation of cancer cells. researchgate.net This can lead to the induction of apoptosis, or programmed cell death.

In vitro studies have evaluated the cytotoxic effects of N-alkyl-nitroimidazoles, including the N-propyl derivative, on various cancer cell lines. The efficacy is often expressed as the lethal concentration 50 (LC50), which is the concentration of the compound that is lethal to 50% of the cells.

CompoundCancer Cell LineLC50 (μM)Reference
N-propyl-nitroimidazoleA549 (Human lung carcinoma)19.33 ± 3.2
N-propyl-nitroimidazoleMDA-MB-231 (Human breast adenocarcinoma)21.50 ± 4.9

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of 4-nitroimidazole have been shown to interact with a variety of molecular targets, including enzymes and receptors that are crucial for cell survival and proliferation. The imidazole ring is a key structural feature that facilitates binding to numerous biomolecules through various noncovalent interactions. nih.gov

One significant area of investigation is the inhibition of enzymes critical for cancer cell function. For instance, certain imidazole-based supramolecular complexes have demonstrated the ability to bind to the C-terminal dodecapeptide of thioredoxin reductase (TrxR) and strongly inhibit its activity. nih.gov In silico docking studies of a specific 4-nitroimidazole derivative, compound 17 (a tetrazole derivative), identified putative protein targets in acute myeloid leukemia, suggesting potential interactions that could underlie its antiproliferative effects. doaj.org

Furthermore, the general structure of imidazole allows its derivatives to act on various receptors, including histaminic, dopaminergic, and adrenergic receptors, highlighting the broad biological interaction profile of this class of compounds. thieme-connect.com The planar, electron-rich nature of the imidazole ring system makes it a versatile scaffold for designing targeted therapeutic agents. nih.gov

Inhibition of Angiogenesis (e.g., VEGF Pathway Modulation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. semanticscholar.org In vitro assays are essential for identifying compounds with anti-angiogenic potential. A widely used model involves the co-culture of human umbilical vein endothelial cells (HUVECs) and normal human dermal fibroblasts (NHDFs) to study the formation of capillary-like networks. mdpi.com

Studies on compounds that target the vascular endothelial growth factor (VEGF) pathway demonstrate the typical effects of angiogenesis inhibition in these assays. Neutralizing VEGF or inhibiting its receptor, VEGFR2, disrupts the differentiation of HUVECs, leading to the formation of isolated cell clusters and cords instead of extensive vascular networks. mdpi.com Imidazole derivatives have been recognized for their ability to inhibit angiogenesis, thereby cutting off the blood and nutrient supply to tumors and hindering their growth. nih.gov While direct studies on this compound are limited, the known anti-angiogenic properties of the broader imidazole class suggest a potential mechanism of action for its derivatives that would involve the modulation of pathways like VEGF.

Interference with Mitotic Spindle Microtubules

Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division. mdpi.comresearchgate.net They are a well-established target for anticancer drugs. nih.gov Several in vitro studies have shown that imidazole and nitroimidazole derivatives can interfere with microtubule function.

Metabolites of nitroimidazoles, such as metronidazole (B1676534) and ornidazole, have been found to inhibit microtubule formation and reduce the rate of tubulin polymerization in vitro. nih.gov This disruption of microtubule dynamics can lead to a halt in the cell cycle. Indeed, certain imidazole-fused aryl derivatives have been shown to arrest the cell cycle in the G2/M phase. mdpi.comnih.gov This effect is consistent with the action of microtubule-destabilizing agents that prevent the formation of a functional mitotic spindle. For example, a series of 2-aryl-4-benzoyl-imidazoles were identified as potent agents that target the colchicine-binding site on tubulin, thereby inhibiting its polymerization. nih.gov The ability of these compounds to interfere with the mitotic apparatus triggers apoptosis, or programmed cell death, in cancer cells.

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov Their dysregulation is common in cancer, making them an attractive therapeutic target. Imidazole derivatives have been investigated as potential HDAC inhibitors. nih.gov

HDAC inhibitors typically feature a zinc-binding group, a linker, and a surface recognition moiety. nih.gov In vitro studies have shown that certain imidazole-containing compounds can function as inhibitors of Class III HDACs, also known as sirtuins. nih.gov Research on other complex heterocyclic molecules has identified derivatives with significant HDAC inhibitory activity. For example, pyrazole (B372694) derivatives of nih.gov-shogaol, particularly compound 5j with a p-nitro substituent, displayed potent HDAC inhibition with an IC50 value of 51 µM. mdpi.com Molecular docking experiments suggested this compound has selective binding to HDAC1. mdpi.com Similarly, studies on Psammaplin A derivatives have yielded compounds with selective inhibition against specific HDAC isotypes. nih.gov

Table 1: In Vitro HDAC Inhibitory Activity of Selected Compounds

Compound Type Target(s) IC50 (µM)
5j Pyrazole derivative of nih.gov-shogaol HDACs 51
4c Immino derivative of nih.gov-shogaol HDACs 61

| 4d | Immino derivative of nih.gov-shogaol | HDACs | 60 |

This table is generated based on data from in vitro HDAC inhibition assays. mdpi.com

Receptor Tyrosine Kinase Modulation

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and survival. The Epidermal Growth Factor Receptor (EGFR) is an RTK that is frequently overexpressed in various cancers. Imidazole and nitroimidazole derivatives have been specifically designed as EGFR inhibitors.

In vitro enzymatic assays have confirmed the potent inhibitory activity of these compounds. One study developed imidazole-based EGFR inhibitors, with compounds 2c and 2d exhibiting IC50 values of 617.33 nM and 710 nM, respectively. Further optimization led to compound 3c , which showed a significantly improved EGFR inhibitory IC50 of 236.38 nM. Another study focused on 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines, identifying compound 16i as a highly potent EGFR inhibitor with an IC50 value of 0.12 µM. These findings underscore the potential of the nitroimidazole scaffold in modulating RTK activity.

Table 2: In Vitro EGFR Inhibitory Activity of Imidazole Derivatives

Compound Chemical Class IC50
2c Imidazole-based 617.33 ± 0.04 nM
2d Imidazole-based 710 ± 0.05 nM
3c Imidazole-based 236.38 ± 0.04 nM

| 16i | 4-anilinoquinazoline (B1210976) | 0.12 µM |

This table presents data from in vitro enzymatic assays measuring the inhibition of EGFR.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Their inhibition is a well-established mechanism for cancer chemotherapy. While not extensively studied for this compound itself, related nitroaromatic compounds have shown activity against these enzymes.

In vitro plasmid relaxation assays have been used to evaluate topoisomerase inhibition. Studies on nitrofuran-based compounds, which share the nitroaromatic feature, revealed that they could inhibit topoisomerase II and, to a lesser degree, topoisomerase I. Similarly, newly designed pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. Among these, compound 2E demonstrated an inhibition pattern against topoisomerase IIα that was equivalent to the positive control, etoposide, at a concentration of 100 µM. This suggests that the broader class of heterocyclic compounds containing a nitro group may possess the ability to interfere with topoisomerase function.

CYP26A1 Enzyme Modulation

The cytochrome P450 enzyme CYP26A1 is the primary catalyst for the metabolism of all-trans-retinoic acid (atRA), a molecule crucial for cell differentiation and growth regulation. Inhibiting CYP26A1 can increase intracellular levels of atRA, providing a potential therapeutic strategy in certain cancers. Imidazole-based compounds have been identified as potent inhibitors of this enzyme.

In vitro microsomal assays using the MCF-7 breast cancer cell line are employed to measure CYP26A1 inhibitory potency. Research in this area has led to the development of novel imidazole derivatives that are significantly more potent than established inhibitors like liarozole (B1683768). One of the most promising inhibitors, 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester (20) , exhibited an IC50 of 3 nM. This was substantially lower than that of liarozole (IC50 of 540 nM) and another potent inhibitor, R116010 (IC50 of 10 nM), in the same assay system.

RAF Kinase Inhibition

The RAF kinase family, central to the RAS-RAF-MEK-ERK signaling pathway, is a critical target in cancer therapy. acs.orgmdpi.com While direct studies on this compound are limited, research on related N-alkyl-nitroimidazole compounds suggests potential interaction with this pathway. One study indicated that cRAF-kinase is a selective target for imidazole derivatives in tumor cells. researchgate.net The antitumor activity of N-alkyl nitroimidazoles, including methyl, ethyl, propyl, and butyl derivatives, has been evaluated in vitro against MDA-MB231 breast cancer and A549 lung cancer cell lines. researchgate.net The N-propyl derivative, closely related to this compound, demonstrated significant cytotoxic effects. researchgate.net

The mechanism of RAF inhibition by small molecules typically involves binding to the ATP-binding site of the kinase domain, which can be in either an active or inactive conformation. mdpi.com Type II inhibitors, for instance, bind to the inactive (DFG-out) conformation. mdpi.com Some imidazole-based compounds, such as 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives, have been identified as potent and selective C-Raf inhibitors. nih.gov These findings suggest that the this compound scaffold could serve as a basis for the development of novel RAF kinase inhibitors.

In Vitro Growth Inhibitory Activity of N-Alkyl-Nitroimidazoles
CompoundVero LC50 (µM ± SD)A549 LC50 (µM ± SD)MDA-MB-231 LC50 (µM ± SD)
N-methyl-nitroimidazole27.00 ± 2.817.00 ± 1.716.67 ± 2.3
N-ethyl-nitroimidazole33.00 ± 7.120.33 ± 4.020.00 ± 2.6
N-propyl-nitroimidazole30.33 ± 4.523.67 ± 3.221.67 ± 3.5
N-butyl-nitroimidazole29.00 ± 3.629.00 ± 2.622.67 ± 3.2

This table is based on data from a study on the in vitro growth inhibitory activity of N-alkyl-nitroimidazole compounds. researchgate.net

Heme Oxygenase (HO-1 and HO-2) Inhibition

Heme oxygenase-1 (HO-1) is an inducible enzyme with cytoprotective functions, and its upregulation is observed in many types of cancer, making it a viable therapeutic target. mdpi.comacs.org Imidazole-based compounds have been extensively studied as inhibitors of HO-1. mdpi.comacs.orgnih.gov The mechanism of inhibition typically involves the coordination of the imidazole nitrogen to the heme iron within the enzyme's active site. acs.org

While specific data for this compound is not available, studies on other imidazole derivatives provide insight into their potential as HO-1 inhibitors. For instance, a series of new azole-based HO-1 inhibitors demonstrated IC50 values in the micromolar range. mdpi.com One lead compound, in which an imidazole moiety is linked to a hydrophobic group, was found to be a potent and selective HO-1 inhibitor with a sub-micromolar IC50 value against HO-1 and moderate activity against HO-2. mdpi.com The introduction of an amide function in the central connecting chain of some imidazole-based inhibitors has also been explored, though it sometimes leads to a decrease in potency. acs.org

Inhibitory Activity of Imidazole-Based Compounds Against Heme Oxygenase
CompoundHO-1 IC50 (µM)HO-2 IC50 (µM)
Compound 1 (lead compound)0.432.0
Compound 280.0Not Tested
Compound 328.814.4
Compound 467.6Not Tested

This table is based on data from a study on novel imidazole-based heme oxygenase-1 inhibitors. mdpi.com

Hypoxia-Selective Cytotoxicity

Nitroimidazole derivatives are well-known for their hypoxia-selective cytotoxicity, a property that makes them promising candidates for cancer therapy, particularly for targeting solid tumors with hypoxic regions. nih.govnih.gov The mechanism of action is dependent on the bioreductive activation of the nitro group under hypoxic conditions. nih.gov In well-oxygenated cells, the nitro radical anion formed upon one-electron reduction is rapidly re-oxidized back to the parent compound. nih.gov However, in the low-oxygen environment of hypoxic cells, further reduction occurs, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules like DNA and proteins, ultimately causing cell death. nih.govnih.gov

Studies on 4-nitroimidazole derivatives have demonstrated their potential as radiosensitizers of hypoxic cells in vitro. nih.gov For example, 5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087) was shown to sensitize hypoxic mammalian cells to radiation. nih.gov Interestingly, this and related 5-substituted 4-nitroimidazoles exhibited greater toxicity towards aerobic cells than hypoxic cells, a contrast to many other nitro-heterocyclic radiosensitizers. nih.gov Another study on nitroarylmethyl quaternary salts, including an imidazole analogue, showed that these compounds were more toxic under hypoxic than aerobic conditions in vitro and could induce DNA cross-linking selectively in hypoxic cells. epa.gov

Other Pharmacological Mechanisms (in vitro, molecular level)

Antifungal Mechanisms

Imidazole-containing compounds form the basis of many antifungal drugs. ump.edu.pl While the precise antifungal mechanism of this compound has not been explicitly detailed, the general mechanism for azole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. researchgate.net Specifically, they target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Research on various nitroimidazole derivatives has confirmed their in vitro antifungal activity against a range of fungal species. ump.edu.plnih.gov For instance, some 2-methyl-4-nitroimidazole derivatives have shown significant activity against Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. Another study on 5-nitroimidazole derivatives reported their effectiveness against various fungi, with minimum inhibitory concentrations (MICs) ranging from 3 to 125 µg/ml. nih.gov The presence of a nitro group at the 4-position, as in this compound, is a feature shared with other biologically active nitroimidazoles, suggesting a similar potential for antifungal action. ump.edu.pl

Anti-inflammatory Pathways

Imidazole derivatives have been investigated for their anti-inflammatory properties. plos.orgresearchgate.net In vitro studies have shown that these compounds can modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). plos.orgresearchgate.net

Furthermore, some imidazole derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. plos.org This is a critical pathway that regulates the expression of numerous genes involved in inflammation. Inhibition can occur at various levels, including preventing the translocation of NF-κB into the nucleus. plos.org For example, 17-O-Acetylacuminolide was found to inhibit IKKβ activity, a kinase essential for NF-κB activation. plos.org Studies on indazole derivatives, which share structural similarities with imidazoles, have also demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. researchgate.netnih.gov

General Enzyme Inhibition

Beyond RAF kinases and heme oxygenase, the imidazole scaffold is a common feature in inhibitors of various other enzymes. The nitrogen atoms in the imidazole ring can act as key interaction points, often coordinating with metal ions in the active sites of metalloenzymes or forming hydrogen bonds.

Nitroimidazole derivatives have been shown to inhibit other enzymes, such as those involved in the metabolic pathways of microorganisms. For instance, the antimicrobial activity of some nitroimidazoles is linked to the inhibition of enzymes crucial for the survival of anaerobic bacteria and protozoa. asm.org The bioreductive activation of the nitro group can lead to the generation of reactive species that inactivate essential enzymes. asm.org Additionally, certain nitroimidazole-based compounds have been found to inhibit cytochrome P450 (CYP) enzymes to varying degrees. asm.org

General Receptor Modulation

In vitro studies and in silico modeling have begun to elucidate the mechanisms by which 4-nitroimidazole derivatives may exert their biological effects through interaction with various protein receptors. While direct binding studies on a wide array of receptors for this compound itself are not extensively documented, research on analogous compounds provides insight into their potential for receptor modulation. The general mechanism of action for many nitroimidazole compounds involves reductive bioactivation, which generates reactive intermediates capable of interacting with cellular macromolecules like proteins and nucleic acids. nih.govmdpi.com

Computational docking studies have been employed to predict the binding affinities and interaction patterns of 4-nitroimidazole derivatives with specific protein targets. For instance, a novel 4-nitroimidazole derivative bearing a tetrazole moiety (derivative 17 ) was evaluated for its interaction with putative protein targets in acute myeloid leukemia. nih.govresearchgate.net The docking studies predicted a strong binding affinity for Fms-like tyrosine kinase-3 (FLT3) and protein kinase Akt1 PKB alpha, both of which are crucial in cancer cell signaling pathways. researchgate.netresearchgate.net

Another study on indole-nitroimidazole conjugates identified penicillin-binding protein 2a (PBP2a) as a key target in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This interaction is crucial for the antibacterial activity of the compound. The binding of these derivatives to such protein targets can disrupt their normal function, leading to the observed biological activity.

The binding of 4-nitroimidazole to yeast cytochrome c peroxidase has also been studied, demonstrating that these molecules can interact with heme proteins, although with weaker affinity compared to other imidazole derivatives. nih.gov This suggests a broad, albeit sometimes weak, capacity for interaction with various protein structures.

Table 1: In Silico Docking and Receptor Binding of 4-Nitroimidazole Derivatives

Derivative Class Protein Target Organism/Cell Line Predicted Binding Affinity / Key Interactions Reference
Tetrazole-bearing 4-nitroimidazole Fms-like tyrosine kinase-3 (FLT3) Acute Myeloid Leukemia (in silico) Docking Score: -8.132 kcal/mol; Favorable hydrophobic interactions researchgate.net
Tetrazole-bearing 4-nitroimidazole Protein kinase Akt1 PKB alpha (in silico) Forms hydrogen bonds with Asp292 researchgate.net
Indole-nitroimidazole conjugate Penicillin-binding protein 2a (PBP2a) Staphylococcus aureus (MRSA) Binds to PBP2a, contributing to antibacterial activity nih.gov

Gene Silencing and siRNA Delivery Mechanisms

The influence of 4-nitroimidazole derivatives extends to the level of gene expression, with some compounds demonstrating the ability to modulate the transcription of specific genes. This emerging area of research suggests a more nuanced mechanism of action beyond direct protein inhibition.

A notable study investigating indole-nitroimidazole conjugates found that a lead compound (4b ) could decrease the expression of three relevant genes in MRSA after binding to bacterial DNA and PBP2a. nih.gov This downstream effect on gene expression highlights a mechanism that contributes to its potent antibacterial activity and its ability to prevent the development of bacterial resistance.

While there is no direct evidence to suggest that this compound or its simple derivatives are used as vectors for small interfering RNA (siRNA) delivery, the broader class of nitroimidazoles has been studied in contexts where gene silencing is a key therapeutic strategy. For example, RNA interference (RNAi) has been explored as a tool for discovering new drug targets in Giardia lamblia, a protozoan parasite for which nitroimidazole-based drugs are a common treatment. nih.gov This research demonstrates the utility of gene silencing techniques in understanding the biology of organisms susceptible to nitroimidazole compounds. The study successfully used RNAi to silence the NADH oxidase gene in Giardia, leading to delayed cellular growth. nih.gov

This indicates a potential intersection between the therapeutic effects of nitroimidazoles and the cellular machinery of gene regulation, although the direct role of these compounds in facilitating gene silencing mechanisms like siRNA delivery has not been established.

Table 2: Effects of Nitroimidazole Derivatives on Gene Expression

Compound/Method Target Gene(s) Organism Observed Effect Reference
Indole-nitroimidazole conjugate (4b ) Multiple relevant genes Staphylococcus aureus (MRSA) Decreased gene expression nih.gov

Emerging Research Directions and Advanced Applications of Imidazole Scaffolds

Development of Novel Therapeutic Agents based on 4-nitro-1-propyl-1H-imidazole Scaffold

The 4-nitroimidazole (B12731) framework is a well-established pharmacophore, known for its efficacy against anaerobic bacteria and protozoa. researchgate.net Building upon this foundation, researchers are exploring N-alkyl derivatives, including the this compound scaffold, for new therapeutic applications, particularly in oncology and infectious diseases. The imidazole (B134444) ring can interfere with DNA synthesis and alter enzymes involved in DNA replication, providing a mechanism for anticancer activity. openmedicinalchemistryjournal.comscispace.com

Recent studies have investigated the in vitro antitumor activity of a series of N-alkyl-nitroimidazoles. openmedicinalchemistryjournal.comresearchgate.net One such study evaluated compounds including N-propyl-nitroimidazole against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines. openmedicinalchemistryjournal.comresearchgate.net The results indicated that N-alkyl nitroimidazoles exhibited considerable selectivity towards tumor cell lines. scispace.comresearchgate.net Specifically, for the A549 lung cancer cell line, the anticancer activity was observed to decrease as the length of the N-alkyl chain increased from methyl to butyl. openmedicinalchemistryjournal.com

The table below summarizes the cytotoxic activity (LC50) of N-propyl-nitroimidazole compared to other N-alkyl derivatives against different cell lines.

CompoundLC50 (µM) vs. Vero CellsLC50 (µM) vs. A549 CellsLC50 (µM) vs. MDA-MB-231 Cells
N-methyl-nitroimidazole27.00 ± 2.817.00 ± 1.716.67 ± 2.3
N-ethyl-nitroimidazole33.00 ± 7.114.67 ± 2.517.33 ± 2.1
N-propyl-nitroimidazole 34.00 ± 5.7 19.33 ± 3.2 21.50 ± 4.9
N-butyl-nitroimidazole33.50 ± 6.432.33 ± 3.117.00 ± 1.7

Data sourced from a study on the antitumor activity of N-alkyl-nitroimidazole compounds. researchgate.net

Beyond oncology, the 4-nitro-1-alkyl-1H-imidazole structure is recognized as an important intermediate for synthesizing active pharmaceutical ingredients (APIs). These derivatives have been explored for activity against various pathogens, including Helicobacter pylori and as potential antitubercular agents. finechem-mirea.rubrieflands.com The mechanism of action for nitroimidazoles often involves the reductive activation of the nitro group within target cells to generate cytotoxic radicals. The length of the N-alkyl chain can influence the compound's lipophilicity and, consequently, its antimicrobial activity. mdpi.com For instance, the antibacterial activity of 1-alkylimidazoles has been shown to increase with the number of carbons in the alkyl chain up to a certain point. openmedicinalchemistryjournal.comfrontiersin.org

Applications in Materials Science and Optoelectronics

The unique electronic structure of the imidazole ring, characterized by its π-conjugated system, makes it an attractive component for advanced materials. researchgate.net The incorporation of electron-withdrawing groups like the nitro moiety and alkyl chains can further tune these properties for specific applications in materials science and optoelectronics.

Nitroaromatic compounds, including nitroimidazoles, are known to be photoactive, absorbing light in the near-UV spectrum. mdpi.com This characteristic is central to their environmental photodegradation and suggests potential applications in photocatalysis. researchgate.netnih.gov Studies on the antibiotic metronidazole (B1676534) (a 5-nitroimidazole derivative) have demonstrated its degradation using illuminated TiO2 nanoparticles, a process driven by photocatalysis. nih.govresearchgate.netnih.gov The process involves the generation of reactive oxygen species that break down the molecule. researchgate.net While specific photocatalytic applications using this compound have not been extensively detailed, the known photosensitivity of the nitroimidazole core presents a viable avenue for future research in developing new photocatalysts. mdpi.com

In the realm of fluorescence, imidazole-based compounds are being developed as fluorescent materials. rsc.org Research has shown that imidazole frameworks can be engineered to create molecules that exhibit strong fluorescence in both solution and solid states. rsc.org These properties are often linked to phenomena such as excited-state intramolecular proton transfer (ESIPT) or the formation of hybridized local and charge-transfer (HLCT) states. rsc.orgaip.org The development of this compound-based fluorophores remains an emerging area, with significant potential for creating novel sensors and imaging agents.

Imidazole derivatives are being investigated for their charge transport properties, which are crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells. aip.orgbeilstein-journals.org The ability to systematically modify the imidazole structure, for example, by varying the N-alkyl chain length, allows for the tuning of charge transport and glassy dynamics in these materials. researchgate.net Studies on homologous series of imidazole-based liquids have shown that properties like structural relaxation time and viscosity are directly influenced by the length of the alkyl chain. researchgate.net Theoretical and experimental work on various imidazole-based systems has explored their utility as n-type conjugated materials and small-molecule electron acceptors. beilstein-journals.orgworldscientific.com The this compound scaffold, with its combination of a π-deficient nitro-substituted ring and a flexible alkyl group, could be engineered for use in single-layer electronic devices where charge transport mechanisms like space-charge limited conduction (SCLC) are dominant. aip.org

Nonlinear optical (NLO) materials are essential for technologies involving high-speed information processing and optical switching. nih.gov Organic molecules with significant donor-π-acceptor (D-π-A) character often exhibit strong NLO responses. beilstein-journals.org The 4-nitroimidazole system can be viewed as an acceptor (A) moiety. By attaching suitable electron-donating groups, it is possible to create push-pull chromophores with potential NLO properties. beilstein-journals.org The nitro group is a powerful electron-withdrawing group known to enhance the NLO response in organic frameworks. nih.gov While specific NLO measurements for this compound are not widely reported, computational studies on related imidazole derivatives have validated their potential as NLO-active materials. researchgate.net The exploration of such compounds is a promising direction for developing new materials for optoelectronic applications. nih.gov

Role as Chemical Probes and Diagnostic Markers (e.g., Hypoxia Markers)

One of the most significant applications of nitroimidazoles is their use as markers for tumor hypoxia (low oxygen levels). nih.govnih.gov Hypoxia is a common feature of solid tumors and is linked to resistance to radiotherapy and chemotherapy. nih.gov The mechanism of action for nitroimidazole-based hypoxia markers relies on the selective reduction of the nitro group in low-oxygen environments. nih.gov

In well-oxygenated cells, the nitro group undergoes a single-electron reduction to a radical anion, which is rapidly re-oxidized by molecular oxygen, allowing the parent compound to diffuse out of the cell. In hypoxic cells (oxygen concentration < 10 mmHg), the radical anion undergoes further reduction, leading to the formation of reactive intermediates that bind covalently to intracellular macromolecules. nih.govnih.gov This trapping mechanism allows for the selective accumulation of the nitroimidazole probe in hypoxic tissues. nih.gov When labeled with a positron-emitting radionuclide, these compounds can be used for non-invasive imaging of tumor hypoxia with Positron Emission Tomography (PET). nih.gov While 2-nitroimidazoles like pimonidazole (B1677889) are standard exogenous hypoxic markers, the 4-nitroimidazole scaffold is also being actively investigated for this purpose. nih.govnih.gov The 1-propyl substituent on the imidazole ring would modulate the lipophilicity of the molecule, a key parameter that affects its biodistribution, clearance, and tumor penetration.

Future Prospects in Synthetic Organic Chemistry for Imidazole Derivatives

The synthesis of specifically substituted imidazoles, such as this compound, is crucial for exploring the applications described above. A key synthetic challenge is achieving regioselectivity, particularly during the N-alkylation of the imidazole ring. Research has demonstrated that the alkylation of 4-nitroimidazole preferentially occurs at the N-1 position, which is synthetically advantageous. researchgate.netderpharmachemica.com

Studies have systematically investigated the N-alkylation of 4-nitroimidazole with various alkylating agents under different reaction conditions (base, solvent, temperature). researchgate.netderpharmachemica.com It has been shown that using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) at an elevated temperature (e.g., 60°C) provides good to excellent yields (66-85%) of the desired N-1 alkylated products. derpharmachemica.com This is a significant improvement over reactions performed at room temperature or with other solvent/base combinations, which often result in lower yields. researchgate.netderpharmachemica.com

The table below presents findings from a study on the alkylation of 4-nitroimidazole, highlighting the effect of temperature and reaction conditions.

Alkylating AgentBaseSolventTemperatureYield (%)
Ethyl BromideK2CO3AcetonitrileRoom Temp.40
Ethyl BromideK2CO3Acetonitrile60°C85
Propyl BromideK2CO3Acetonitrile60°C82
Allyl BromideK2CO3Acetonitrile60°C75
Propargyl BromideK2CO3Acetonitrile60°C66

Data adapted from a study on the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. researchgate.netderpharmachemica.com

Future prospects in the synthetic chemistry of these compounds involve several key directions:

Diversification of the N-1 Substituent: Moving beyond simple alkyl chains to introduce more complex and functionalized groups that can enhance therapeutic efficacy, improve material properties, or allow for conjugation to other molecules (e.g., for targeted drug delivery or radiolabeling).

Functionalization of the Imidazole Ring: Developing methods to introduce additional substituents at the C-2 and C-5 positions of the this compound scaffold to further tune its electronic and steric properties.

Development of Greener Synthetic Routes: Exploring more environmentally benign reaction conditions, such as using phase-transfer catalysts or alternative solvents, to improve the sustainability of the synthesis. researchgate.net

Combinatorial Synthesis: Creating libraries of related 4-nitro-1-alkyl-imidazole derivatives for high-throughput screening against various biological targets or for material property optimization.

These synthetic advancements will be critical in fully realizing the potential of the this compound scaffold in medicine and materials science.

Q & A

Q. What are the key considerations for synthesizing 4-nitro-1-propyl-1H-imidazole?

The synthesis typically involves introducing the nitro group into a pre-functionalized imidazole ring. A common approach is nitration under acidic conditions using nitric acid or nitrating agents, followed by alkylation to attach the propyl group. Critical variables include temperature control (60–80°C for nitration), solvent choice (e.g., acetic acid for nitration, DMF for alkylation), and reaction time (6–12 hours). Purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves Design of Experiments (DoE) to assess variables like stoichiometry, temperature, and catalyst loading. For example, using a fractional factorial design to evaluate the impact of nitric acid concentration (60–98%) and alkylation agent (e.g., 1-bromopropane vs. 1-chloropropane). Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side products like over-nitrated derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., nitro group at C4, propyl at N1).
  • IR : Nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) validate functionalization.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C6_6H9_9N3_3O2_2, 155.07 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G(d) basis set) model the compound’s electron density, HOMO-LUMO gaps, and nitro group charge distribution. These insights guide predictions about electrophilic/nucleophilic sites, aiding in rational design of derivatives for applications like catalysis or bioactivity. Validation against experimental UV-Vis or cyclic voltammetry data ensures accuracy .

Q. What crystallographic methods resolve structural ambiguities in imidazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For this compound, focus on hydrogen-bonding patterns (N–H⋯O) and π-π stacking interactions, which influence stability and solubility. Low-temperature data collection (<150 K) minimizes thermal motion artifacts .

Q. How can contradictory biological activity data across studies be analyzed?

Meta-analytical approaches include:

  • Dose-Response Curves : Compare IC50_{50} values under standardized assays (e.g., microbial growth inhibition).
  • Structural-Activity Relationships (SAR) : Identify substituent effects (e.g., nitro vs. amino groups) using multivariate regression.
  • Reproducibility Checks : Control variables like solvent (DMSO vs. aqueous buffer) and cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies enhance regioselectivity during functionalization of the imidazole ring?

  • Directing Groups : Use temporary protecting groups (e.g., Boc) to steer nitration/alkylation to specific positions.
  • Catalytic Systems : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at C2/C5 positions.
  • Computational Screening : DFT-based transition state analysis predicts preferential reaction pathways .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields and spectral data with databases like PubChem or Reaxys to identify discrepancies .
  • Ethical Sourcing : Prioritize non-commercial synthesis routes to avoid reliance on proprietary protocols .

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